Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H17N3O3 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates are precursors in synthesizing a wide array of heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and pyrano[2,3-d]pyridine derivatives. These reactions, facilitated by various nucleophilic reagents like hydrazine hydrate and hydroxylamine hydrochloride, highlight the chemical versatility and reactivity of ethyl amino pyridazine derivatives in creating complex molecular structures (Harb et al., 1989).
Pharmacological Activity Research
While excluding specific details on drug use and side effects, it's noteworthy that ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory and analgesic properties. These studies emphasize the compound's role in medicinal chemistry, exploring its potential in developing new therapeutic agents (Abignente et al., 1992).
Antimicrobial Evaluation
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has served as a starting material for synthesizing various pyrimidine derivatives with reported antimicrobial activities. This underscores the compound's significance in discovering new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Farag et al., 2008).
Antibacterial Activity Research
The synthesis and evaluation of novel thieno[2,3-c]pyridazines using ethyl chloroacetate derivatives have shown promising antibacterial activities. Such studies contribute to the ongoing search for more effective and safer antibacterial compounds, reflecting the compound's utility in addressing various bacterial infections (Al-Kamali et al., 2014).
Herbicidal Activities
The compound's derivatives have been investigated for their herbicidal activities, indicating its potential application in agriculture for weed control. This research points towards the development of new, possibly more environmentally friendly herbicides, showcasing the compound's relevance beyond pharmacology (Xu et al., 2008).
Properties
IUPAC Name |
ethyl 6-[ethyl(2-hydroxyethyl)amino]pyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-14(7-8-15)10-6-5-9(12-13-10)11(16)17-4-2/h5-6,15H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGNEHKZEWPUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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